molecular formula C19H22ClN5O3 B2379360 9-(3-chloro-4-methylphenyl)-3-(3-hydroxypropyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 923437-30-3

9-(3-chloro-4-methylphenyl)-3-(3-hydroxypropyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

Cat. No. B2379360
M. Wt: 403.87
InChI Key: ZSJXHERHHNVWSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-(3-chloro-4-methylphenyl)-3-(3-hydroxypropyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C19H22ClN5O3 and its molecular weight is 403.87. The purity is usually 95%.
BenchChem offers high-quality 9-(3-chloro-4-methylphenyl)-3-(3-hydroxypropyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9-(3-chloro-4-methylphenyl)-3-(3-hydroxypropyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Derivatives

The compound 9-(3-chloro-4-methylphenyl)-3-(3-hydroxypropyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione, falls within a broader class of substances known as purinediones. A study by Šimo et al. (1995) elaborated on the synthesis of related purinediones, highlighting methods for obtaining various alkyl- or aryl-substituted derivatives, which are foundational for further biological applications (Šimo, Rybár, & Alföldi, 1995).

Potential Therapeutic Applications

  • Neurodegenerative Diseases : Koch et al. (2013) explored the use of tetrahydropyrimido[2,1-f]purinediones, chemically related to the compound , as potential treatments for neurodegenerative diseases like Parkinson's and Alzheimer's. These compounds exhibited interactions with adenosine receptors and monoamine oxidases, making them promising candidates for multi-target drug therapies (Koch et al., 2013).

  • Anti-Inflammatory Activity : Kaminski et al. (1989) studied substituted analogues based on the pyrimidopurinedione ring system for their anti-inflammatory activities. They found comparable potency to naproxen, a well-known anti-inflammatory drug, suggesting potential therapeutic applications for inflammation-related conditions (Kaminski et al., 1989).

Affinity to Adenosine Receptors

Szymańska et al. (2016) conducted a study on pyrimido- and pyrazinoxanthines, closely related to the compound of interest. They found significant affinities for adenosine receptors, which are critical in numerous physiological processes, including cardiovascular function and neurotransmission (Szymańska et al., 2016).

Psychopharmacological Applications

Jurczyk et al. (2004) investigated derivatives of pyrimido[2,1-f]purine-2,4-dione for their affinity to various neurotransmitter receptors. They found potential as 5-HT(1A) receptor antagonists, which could be relevant in developing treatments for psychiatric disorders (Jurczyk et al., 2004).

properties

IUPAC Name

9-(3-chloro-4-methylphenyl)-3-(3-hydroxypropyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN5O3/c1-12-5-6-13(11-14(12)20)23-7-3-8-24-15-16(21-18(23)24)22(2)19(28)25(17(15)27)9-4-10-26/h5-6,11,26H,3-4,7-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSJXHERHHNVWSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CCCN3C2=NC4=C3C(=O)N(C(=O)N4C)CCCO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-(3-chloro-4-methylphenyl)-3-(3-hydroxypropyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

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